methyl 8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate
Description
Structural Classification and Nomenclature
The compound’s IUPAC name systematically describes its structure:
- Methyl : Indicates the presence of a methoxycarbonyl group (-COOCH₃).
- 8-Amino : Denotes an amino (-NH₂) substituent at position 8.
- 3,4-Dihydro-2H-1,5-benzodioxepine : Refers to the bicyclic core, where a benzene ring is fused to a partially saturated seven-membered dioxepine ring containing two oxygen atoms at positions 1 and 5.
Key Structural Features:
| Feature | Description |
|---|---|
| Core Structure | Benzodioxepine (fused benzene and dioxepine rings) |
| Substituents | Amino (-NH₂) at position 8; methoxycarbonyl (-COOCH₃) at position 7 |
| Molecular Formula | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.23 g/mol |
The numbering of the benzodioxepine system follows IUPAC conventions, prioritizing the oxygen atoms in the dioxepine ring.
Historical Development in Heterocyclic Chemistry
Heterocyclic chemistry, pivotal to drug discovery, emerged in the 19th century with milestones such as:
- 1818 : Isolation of alloxan (a pyrimidine derivative) from uric acid.
- 1834 : Discovery of pyrrole and pyridine from coal tar.
- 20th Century : Advances in synthetic methods enabled the creation of complex heterocycles, including benzodioxepines.
Benzodioxepines gained prominence in the 21st century due to their pharmacological potential. For example, patents such as IL223329A (2012) highlight benzodioxepines as phosphodiesterase inhibitors, underscoring their role in drug development. Methyl 8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate exemplifies modern heterocyclic design, leveraging both traditional synthetic routes and computational modeling.
Position Within Benzodioxepine Derivative Taxonomy
Benzodioxepines are classified based on:
- Ring Saturation : Fully aromatic vs. partially saturated (e.g., 3,4-dihydro derivatives).
- Substituent Patterns : Functional groups at positions 7 and 8 critically influence bioactivity.
Comparative Analysis of Benzodioxepine Derivatives:
The methoxycarbonyl group in this compound enhances its lipophilicity, making it favorable for crossing biological membranes. Its structural uniqueness positions it as a lead compound for optimizing pharmacokinetic profiles in drug candidates.
Properties
IUPAC Name |
methyl 7-amino-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-14-11(13)7-5-9-10(6-8(7)12)16-4-2-3-15-9/h5-6H,2-4,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDIIHAZEROKQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1N)OCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the benzodioxepine ring through a condensation reaction, followed by the introduction of the amino group via nucleophilic substitution. The final step often involves esterification to introduce the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and pH would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, altering their activity. This interaction can trigger various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of benzodioxepine derivatives with diverse functionalizations. Below is a comparative analysis of its structural analogs, focusing on substituents, physicochemical properties, and applications.
Table 1: Key Structural and Functional Comparisons
Key Observations:
Functional Group Impact: The methyl ester in the target compound improves lipophilicity compared to the carboxylic acid analog (logP estimated to be higher by ~1.5 units), which may enhance membrane permeability in biological systems . The amino group at C8 provides a site for further derivatization (e.g., acylation, sulfonation), as seen in related benzodioxepine-based ROR-γ modulators ().
Synthetic Utility: The nitro derivative () serves as a synthetic precursor to the amino compound via catalytic hydrogenation. Brominated analogs () highlight the scaffold’s versatility in Suzuki-Miyaura couplings for introducing aryl groups.
Biological Activity
Methyl 8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate is a complex organic compound belonging to the benzodioxepine class. Its unique structure includes a benzodioxepine ring system fused with an amino group and a carboxylate ester, making it a subject of interest in various fields of scientific research, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1183729-76-1
- Molecular Formula : C11H13NO4
- Molecular Weight : 223.23 g/mol
The compound's structure allows for diverse chemical reactivity and potential biological activity, which will be discussed in detail below.
The biological activity of this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. This interaction may trigger various biochemical pathways that lead to its observed effects.
Pharmacological Potential
Research indicates that this compound may possess significant pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that derivatives of benzodioxepines have shown anti-proliferative effects against various cancer cell lines. For instance, compounds structurally related to methyl 8-amino-3,4-dihydro-2H-1,5-benzodioxepine have exhibited IC50 values lower than 25 μM against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines .
- Antibacterial Activity : Similar compounds have demonstrated marked activity against both Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Escherichia coli and Staphylococcus aureus with promising results .
- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, although specific data on this compound is limited.
Comparative Analysis with Related Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 8-amino-3,4-dihydro-2H-1,5-benzodioxepine | Lacks carboxylate ester | Moderate anticancer activity |
| Methyl 3,4-dihydro-2H-1,5-benzodioxepine | Lacks amino group | Limited biological data |
The presence of both the amino group and the carboxylate ester in this compound contributes to its unique reactivity and biological profile compared to its analogs.
Case Study 1: Anticancer Activity Assessment
A study evaluated the anti-proliferative activity of several benzodioxepine derivatives against human cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited potent activity with IC50 values below 25 μM against HepG2 and MCF-7 cells. The structure–activity relationship suggested that modifications at specific positions significantly influenced their efficacy .
Case Study 2: Antibacterial Testing
Another investigation focused on the antibacterial properties of benzodioxepine derivatives. Various compounds were tested against standard pathogenic bacterial strains. The results showed significant inhibition zones against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . These findings highlight the potential for developing new antibacterial agents based on the methyl 8-amino derivative.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via functional group transformations starting from benzodioxepine precursors. For example:
- Amination : Reduction of a nitro group (e.g., using NaBH₄ or catalytic hydrogenation) to introduce the 8-amino substituent .
- Esterification : The carboxylate group can be introduced via esterification of a carboxylic acid intermediate using methanol under acidic conditions .
- Key factors: Temperature control (20–80°C), solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., Pd/C for hydrogenation) critically affect yield and purity.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl ester at C7, amino group at C8) .
- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₁H₁₃NO₄) and fragmentation patterns .
- HPLC-Purity Analysis : Ensure >95% purity using reverse-phase chromatography with UV detection at 254 nm .
Q. What are the common reactivity patterns of the benzodioxepine core in this compound?
- Methodological Answer : The benzodioxepine scaffold undergoes:
- Electrophilic Substitution : Halogenation or nitration at electron-rich positions (e.g., C9 or C10) under acidic conditions .
- Ring-Opening Reactions : Controlled hydrolysis of the dioxepine ring under strong acids (e.g., H₂SO₄) to yield diol intermediates .
- Functionalization : The amino group can be acylated or alkylated to generate derivatives for SAR studies .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatizing this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict regioselectivity in electrophilic substitutions .
- Reaction Path Search Algorithms : Tools like GRRM or AFIR identify low-energy intermediates and transition states .
- Machine Learning : Train models on existing benzodioxepine reaction datasets to predict optimal catalysts or solvents .
Q. What strategies resolve contradictions in biological activity data for benzodioxepine derivatives?
- Methodological Answer :
- Meta-Analysis : Systematically compare in vitro vs. in vivo results (e.g., IC₅₀ discrepancies) using standardized assays (e.g., ATP-based cell viability) .
- Structural Profiling : Correlate activity with substituent electronic properties (Hammett σ values) or steric parameters (Taft indices) .
- Kinetic Studies : Measure binding constants (e.g., SPR or ITC) to distinguish target-specific effects from off-target interactions .
Q. How can researchers design enantioselective syntheses for chiral benzodioxepine derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer sultams to control stereochemistry during ring-forming steps .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP or Salen) in transition-metal-catalyzed cyclizations .
- Chiral HPLC : Validate enantiomeric excess (ee) using columns like Chiralpak IA/IB .
Q. What are the challenges in scaling up benzodioxepine synthesis for preclinical studies?
- Methodological Answer :
- Process Optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., temperature, stoichiometry) .
- Purification Challenges : Address low solubility via recrystallization (e.g., ethanol/water mixtures) or flash chromatography .
- Safety Protocols : Mitigate risks from reactive intermediates (e.g., nitro compounds) using inert atmospheres and real-time monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
